2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-2-CYCLOHEXEN-1-ONE
Description
2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-2-CYCLOHEXEN-1-ONE is a complex organic compound with a unique structure that includes both ethoxy and methoxy functional groups
Properties
IUPAC Name |
(2Z)-2-[2-(3,4-diethoxyphenyl)-1-hydroxyethylidene]-3-[2-(3,4-dimethoxyphenyl)ethylimino]cyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35NO6/c1-5-34-25-13-11-20(18-27(25)35-6-2)16-23(31)28-21(8-7-9-22(28)30)29-15-14-19-10-12-24(32-3)26(17-19)33-4/h10-13,17-18,31H,5-9,14-16H2,1-4H3/b28-23-,29-21? | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXGABGOXUYPQX-HICBGIMKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=C2C(=NCCC3=CC(=C(C=C3)OC)OC)CCCC2=O)O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C/C(=C/2\C(=NCCC3=CC(=C(C=C3)OC)OC)CCCC2=O)/O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-2-CYCLOHEXEN-1-ONE involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the 3,4-diethoxyphenylacetyl intermediate: This step involves the acylation of 3,4-diethoxybenzene with an appropriate acylating agent under acidic or basic conditions.
Amination: The intermediate is then reacted with 3,4-dimethoxyphenethylamine to form the desired amine derivative.
Cyclization: The final step involves the cyclization of the amine derivative to form the 2-cyclohexen-1-one ring structure.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-2-CYCLOHEXEN-1-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-2-CYCLOHEXEN-1-ONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-2-CYCLOHEXEN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-2-CYCLOHEXEN-1-ONE can be compared with other similar compounds, such as:
3,4-Dimethoxyphenethylamine: This compound is structurally related and shares similar functional groups, but lacks the cyclohexenone ring.
3,4-Diethoxyphenylacetyl derivatives: These compounds have similar acyl groups but may differ in their amine or ring structures.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
